molecular formula C5H10NNaO2S B3151325 D-Methionine sodium salt CAS No. 70961-46-5

D-Methionine sodium salt

Cat. No. B3151325
CAS RN: 70961-46-5
M. Wt: 171.2 g/mol
InChI Key: IREPZTZSVPKCAR-PGMHMLKASA-M
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Description

D-Methionine sodium salt is an optically active form of methionine . It is an amino acid found in mixture products used for nutrient supplementation .


Synthesis Analysis

The synthesis of this compound involves complex biochemical processes. Methionine is an essential amino acid in all animal species. Supplementation of appropriate amounts of methionine and analogues to meet requirements is safe for the target species .


Molecular Structure Analysis

The molecular formula of this compound is C5H10NNaO2S . The molecular weight is 171.20 g/mol .


Chemical Reactions Analysis

Methionine residues in proteins share much of the same job description as cysteine, playing important roles in oxidant defense redox sensing and regulation as well as protein structure . Methionine and cysteine are the two sulfur-containing amino acids that are present in peptides and proteins .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 171.20 g/mol . It is considered to be a small molecule .

Scientific Research Applications

Amino Acid Metabolism Monitoring

Optimization of PET Studies : D-Methionine, labeled with carbon-11 ([11C]methionine), is utilized in positron emission tomography (PET) to monitor amino acid metabolism in tumors, pancreas, liver, and myocardium. This application is crucial for optimizing scan timing and improving the accuracy of disease monitoring and diagnosis. Studies have standardized [11C]methionine PET scans by determining the optimal timing for scan initiation and evaluating the effects of plasma amino acid concentrations on standardized uptake values (SUVs), enhancing the precision of metabolic studies in various organs (Isohashi et al., 2013).

Ototoxicity Prevention

Protection Against Cisplatin-Induced Hearing Loss : D-Methionine has shown promising results in protecting against cisplatin-induced ototoxicity. An exploratory Phase 2 clinical trial indicated that oral D-Methionine significantly reduced the ototoxic effects of cisplatin, a common chemotherapy drug, highlighting its potential as a protective agent in cancer treatment protocols (Campbell et al., 2021).

Metabolic Pathway Insights

Methionine Metabolism in Traumatic Brain Injury : Research has also explored the changes in methionine metabolism following traumatic brain injury (TBI), revealing alterations in the levels of methionine and its metabolites that could affect cellular functions across multiple organs. This study provides insights into the systemic impact of TBI on essential amino acid metabolism and its implications for pathophysiology (Dash et al., 2016).

Cancer Research Applications

PET Imaging in Multiple Myeloma : The use of [11C]methionine in PET imaging for multiple myeloma patients has been compared with standard [18F]-fluorodeoxyglucose (FDG) PET/CT, demonstrating higher sensitivity in detecting intra- and extramedullary disease. This highlights its potential to improve disease staging and monitoring in multiple myeloma, offering a more accurate assessment of tumor burden and activity (Lapa et al., 2017).

Cardiovascular Risk Assessment

Plasma Methionine and Acute Myocardial Infarction Risk : A study investigating the relationship between plasma methionine levels and the risk of acute myocardial infarction found that lower plasma methionine was associated with increased risk in patients with high levels of atherogenic lipids. This suggests that methionine status could play a role in cardiovascular risk assessment and management (Dhar et al., 2018).

Safety and Hazards

D-Methionine sodium salt is considered to be corrosive to skin and eyes . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Future research on treatment of conditions related to D-Methionine sodium salt could potentially include the use of cystine mimetics, gene therapy, V2-receptor blockers, and SGLT2 inhibitors .

properties

IUPAC Name

sodium;(2R)-2-amino-4-methylsulfanylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.Na/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);/q;+1/p-1/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREPZTZSVPKCAR-PGMHMLKASA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)[O-])N.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@H](C(=O)[O-])N.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10NNaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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